molecular formula C17H20N2O3 B2983545 N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105221-04-2

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2983545
CAS No.: 1105221-04-2
M. Wt: 300.358
InChI Key: GSQGGFWAOBEQFZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a high-purity chemical compound intended for research and development applications. This molecule features a 1,4-dihydropyridine-4-oxo core scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . The compound's structure includes key substituents such as a 3,5-dimethylphenyl group on the carboxamide nitrogen and an ethoxy group at the 5-position. These modifications are often explored to modulate the compound's physicochemical properties, including solubility and metabolic stability, and to fine-tune its interactions with biological targets . Compounds based on the dihydropyridine and pyridone scaffolds have been extensively investigated as inhibitors of various kinase enzymes, which are critical targets in oncological and other disease-related research . For instance, structurally related molecules have been identified as potent and selective Met kinase inhibitors, demonstrating efficacy in in vivo models . Additionally, other 1,4-dihydropyridine derivatives have shown utility as agents against drug-resistant tumor cells . Researchers may find this compound valuable as a building block or intermediate in synthetic chemistry or as a candidate for screening in proprietary drug discovery projects. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-5-22-16-10-19(4)14(9-15(16)20)17(21)18-13-7-11(2)6-12(3)8-13/h6-10H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQGGFWAOBEQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and amide formation. The reaction conditions often require refluxing in a suitable solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be contextualized against structurally related carboxamides, particularly those derived from naphthalene and pyridine scaffolds. Below is a detailed analysis:

Structural Analogues from Naphthalene Carboxamide Series

The evidence highlights N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide as a potent PET inhibitor (IC50 ~10 µM) in spinach chloroplasts . Key comparisons include:

Property N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Core Structure 1,4-dihydropyridine (partially saturated pyridine) Naphthalene (fused aromatic rings)
Substituents 5-ethoxy, 1-methyl, 4-oxo 3-hydroxy
Anilide Substituents 3,5-dimethylphenyl 3,5-dimethylphenyl
Lipophilicity (LogP)* Higher (ethoxy and methyl groups enhance hydrophobicity) Moderate (hydroxyl group reduces hydrophobicity)
PET Inhibition (IC50) Not reported in evidence ~10 µM

Key Observations :

  • Substituent Position : Both compounds share the 3,5-dimethylphenyl group, which is critical for PET-inhibiting activity in naphthalene derivatives . This suggests that the substituent’s meta-positioning and electron-donating methyl groups may optimize binding to photosystem II (PSII) targets.
  • Core Structure Impact : The dihydropyridine core in the target compound introduces conformational flexibility and altered electronic properties compared to the rigid naphthalene scaffold. This may influence binding affinity or mechanism of action.
Substituent Electronic Effects

The evidence emphasizes that electron-withdrawing substituents (e.g., fluorine) on the anilide ring enhance PET inhibition in naphthalene carboxamides . However, the target compound’s 3,5-dimethylphenyl group employs electron-donating methyl substituents, which paradoxically also show high activity in naphthalene derivatives. This suggests that steric and lipophilic effects may compensate for the lack of electron-withdrawing character in certain contexts.

Mechanism of Action

The dihydropyridine core may introduce unique binding interactions compared to naphthalene-based inhibitors, warranting further investigation.

Biological Activity

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article focuses on its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydropyridine can induce apoptosis in various cancer cell lines. A notable example includes a compound that demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The mechanism through which this compound exerts its biological effects often involves the inhibition of specific enzymes or receptors. For example, similar dihydropyridine compounds have been shown to inhibit photosystem II in plants, disrupting electron transport chains and affecting photosynthesis. In human cells, these compounds may interact with signaling pathways related to cancer progression and inflammation.

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial properties. Dihydropyridine derivatives have been studied for their ability to combat bacterial infections and may serve as potential leads in antibiotic development.

Case Studies and Experimental Data

A variety of studies have been conducted to explore the biological activity of this compound and its analogs. Below is a summary table of key findings from recent research:

Study ReferenceBiological ActivityCell Line/ModelKey Findings
AnticancerFaDu (hypopharyngeal)Induced apoptosis; better cytotoxicity than bleomycin
AntimicrobialVarious bacterial strainsDemonstrated significant antimicrobial activity
Enzyme InhibitionVarious modelsInhibited specific enzymes linked to inflammation and cancer

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of specific functional groups significantly influences its interaction with biological targets. For instance:

  • Dihydropyridine Ring : Essential for biological activity.
  • Ethoxy Group : Contributes to lipophilicity and membrane permeability.
  • Dimethylphenyl Substituent : Enhances binding affinity to target proteins.

Q & A

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound’s reactivity?

  • Methodological Answer : Conduct iterative validation by: (i) Re-examining solvent effects in DFT simulations (e.g., COSMO-RS solvation model). (ii) Performing isotopic labeling (e.g., ¹³C) to trace reaction intermediates via NMR. (iii) Applying multivariate analysis to disentangle competing reaction pathways. Cross-reference findings with advanced training in chemical biology methods, emphasizing hypothesis-driven troubleshooting .

Q. How can reactor design principles enhance scalability while maintaining reaction efficiency for this compound?

  • Methodological Answer : Adopt modular reactor systems (e.g., continuous flow reactors) to improve heat/mass transfer for exothermic steps. Optimize membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing . Use computational fluid dynamics (CFD) to model mixing efficiency and avoid dead zones. Pilot small-scale experiments with real-time process analytical technology (PAT) for dynamic control.

Q. What interdisciplinary approaches integrate chemical biology methods to study this compound’s bioactivity?

  • Methodological Answer : Combine synthesis with target-engagement assays (e.g., cellular thermal shift assays, CETSA) to map protein interactions. Use CRISPR-Cas9 gene editing in model cell lines to validate mechanistic hypotheses. Collaborate with computational biologists to build structure-activity relationship (SAR) models. Leverage immersive training in chemical biology techniques, such as fluorescence-based binding assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC-MS and repeat measurements under standardized conditions (e.g., deuterated solvent, controlled temperature).
  • Step 2 : Explore dynamic effects (e.g., tautomerism or rotameric equilibria) using variable-temperature NMR or 2D techniques (COSY, NOESY).
  • Step 3 : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova).
  • Step 4 : Consult crystallographic data (if available) to confirm molecular conformation .

Experimental Design Frameworks

Q. What advanced training methodologies prepare researchers for designing robust experiments with this compound?

  • Methodological Answer : Enroll in courses like Practical Training in Chemical Biology Methods & Experimental Design to master techniques such as orthogonal validation and error propagation analysis. Participate in research forums to critique experimental designs iteratively, aligning with mentorship frameworks .

Q. How can heterogeneous catalysis principles be applied to improve the sustainability of synthesizing this compound?

  • Methodological Answer : Screen transition metal catalysts (e.g., Pd/C, Ni nanoparticles) for hydrogenation steps. Assess recyclability via leaching tests (ICP-MS) and life-cycle analysis (LCA). Explore solvent-free mechanochemical synthesis using ball mills to reduce waste .

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